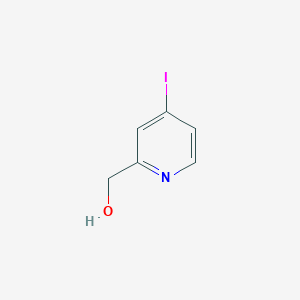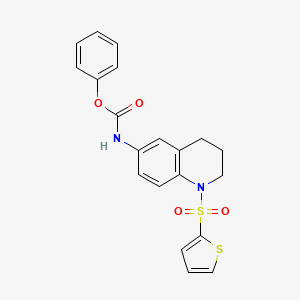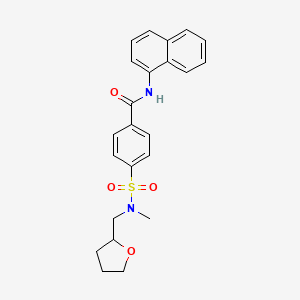
N-((1-phenylpyrrolidin-2-yl)methyl)pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-((1-phenylpyrrolidin-2-yl)methyl)pent-4-enamide” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-((1-phenylpyrrolidin-2-yl)methyl)pent-4-enamide and related compounds have been explored for their antibacterial properties. Novel enaminones, which are structurally related to this compound, have shown mild antibacterial activity. These compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, exhibiting potential as non-cytotoxic antibacterial agents. The presence of hydroxy groups combined with methyl groups on aromatic rings significantly influences their biological activities (Cindrić et al., 2018).
Synthesis and Characterization of Derivatives
Enaminones similar to this compound have been synthesized and characterized for various applications. For instance, compounds like 4-methyl-1-[4-(piperazin/morpholin-1-yl) phenyl] pent-2-en-1-one were synthesized and analyzed using single crystal X-ray crystallography. These derivatives were used to create dihydropyrimidinone derivatives with potential therapeutic applications (Bhat et al., 2018).
DNA Interaction and Gene Regulation
Compounds containing N-methylpyrrole and N-methylimidazole, structurally similar to this compound, have been utilized in the study of DNA interactions and gene regulation. These polyamides demonstrate high affinity and specificity for DNA, similar to naturally occurring DNA binding proteins. They have been used to understand the molecular mechanisms of gene regulation and could be used in therapeutic applications (Wurtz et al., 2001).
Pharmacological Properties
The pharmacological properties of enaminones, a category that includes this compound, have been widely studied. These compounds have shown promise in a variety of therapeutic areas, including anticonvulsant and antimicrobial activities. The diversity in their structure allows for a broad range of biological activities, making them valuable pharmacophores for drug development (Eddington et al., 2000).
Eigenschaften
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-2-3-11-16(19)17-13-15-10-7-12-18(15)14-8-5-4-6-9-14/h2,4-6,8-9,15H,1,3,7,10-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFSSUQBTCFXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1CCCN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclopentyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2724353.png)



![5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2724357.png)




![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2724370.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2724371.png)
